1-Bromo-5-chloro-2,4-difluorobenzene
Overview
Description
“1-Bromo-5-chloro-2,4-difluorobenzene” is a chemical compound with the CAS Number: 914636-89-8 . It has a molecular weight of 227.44 . The compound is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The compound undergoes lithiation exclusively at the position having two adjacent halogen substituents . This process yields 6-bromo-2,3-difluorobenzoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H2BrClF2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
. The corresponding InChI key is DFZLCASDRZHHFT-UHFFFAOYSA-N
.
Chemical Reactions Analysis
As mentioned in the synthesis analysis, “this compound” undergoes lithiation at the position having two adjacent halogen substituents . This reaction results in the formation of 6-bromo-2,3-difluorobenzoic acid .
Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 227.44 . The compound has a storage temperature of room temperature .
Scientific Research Applications
Electrochemical Fluorination in Aromatic Compounds
Research by Horio et al. (1996) focused on the electrochemical fluorination of halobenzenes, including compounds similar to 1-Bromo-5-chloro-2,4-difluorobenzene. They investigated the formation mechanism of difluorobenzene during electrolyses of various halobenzenes, revealing insights into the chemical reactions and byproducts formed during this process (Horio et al., 1996).
Halogenation Techniques in Polyalkylbenzenes
Bovonsombat and Mcnelis (1993) explored ring halogenations of polyalkylbenzenes using acidic catalysts and halosuccinimide. Their findings demonstrate methods to produce mixed halogenated compounds, which can be relevant for the synthesis of this compound and similar compounds (Bovonsombat & Mcnelis, 1993).
Synthesis of Dibromobenzenes
Diemer, Leroux, and Colobert (2011) described methods for synthesizing 1,2-dibromobenzenes, crucial precursors for various organic transformations. These methods could potentially be applied to or adapted for the synthesis of this compound (Diemer, Leroux, & Colobert, 2011).
Vibrational Analysis of Substituted Benzenes
Reddy and Rao (1994) conducted a vibrational analysis of trisubstituted benzenes, including 1-bromo-2,4-difluorobenzene. Their work provides detailed insights into the vibrational properties of these compounds, which is essential for understanding their chemical behavior (Reddy & Rao, 1994).
Preparation of Molecular Scaffolds
Wallace et al. (2005) reported on the preparation of molecular scaffolds using tris(halomethyl)-2,4,6-triethylbenzene compounds. This research might offer valuable techniques for synthesizing and manipulating this compound as a scaffold for molecular receptors (Wallace et al., 2005).
Safety and Hazards
Mechanism of Action
Mode of Action
1-Bromo-5-chloro-2,4-difluorobenzene, like other halogenated benzene compounds, can undergo various chemical reactions. One such reaction is nucleophilic substitution, where a nucleophile replaces a halogen atom in the molecule . This reaction can lead to the formation of new compounds with different properties. The exact mode of action would depend on the specific biological context and the molecules that this compound interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other chemicals can affect its chemical stability and reactivity Biological factors, such as the presence of specific enzymes or receptors, can also influence its action and efficacy
Properties
IUPAC Name |
1-bromo-5-chloro-2,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZLCASDRZHHFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660320 | |
Record name | 1-Bromo-5-chloro-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-89-8 | |
Record name | 1-Bromo-5-chloro-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914636-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-chloro-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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